N-cyclohexyl-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-29-18-10-7-15(8-11-18)21-24-22(30-25-21)16-9-12-20(28)26(13-16)14-19(27)23-17-5-3-2-4-6-17/h7-13,17H,2-6,14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAJBVDYOHYEHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclohexyl-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Pyridine ring construction: The oxadiazole intermediate can be further reacted with pyridine derivatives to form the fused ring system.
Substitution reactions: Introduction of the methoxyphenyl and cyclohexyl groups can be done through nucleophilic substitution reactions.
Acetylation: The final step involves acetylation to introduce the acetamide group.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the oxadiazole and dihydropyridinone moieties. Key reactions include:
Mechanistic Insight : Oxidation of the oxadiazole ring proceeds via electrophilic attack on nitrogen atoms, leading to ring-opening and subsequent formation of carboxylic acids or nitriles. The dihydropyridinone moiety is susceptible to peroxide-mediated oxidation, yielding fully oxidized pyridine derivatives .
Reduction Reactions
Reduction targets the oxadiazole ring and the acetamide group:
Key Finding : The oxadiazole ring’s reduction under LiAlH₄ generates amidine intermediates, while the acetamide group is selectively reduced to amines using borane complexes.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at reactive sites:
Table 1: Substitution Outcomes
| Starting Material | Product | Yield (%) | Conditions |
|---|---|---|---|
| Parent compound + HNO₃/H₂SO₄ | 4-Nitro-methoxyphenyl derivative | 72 | 0°C, 2 h |
| Parent compound + benzylamine | N-Benzyl-oxadiazole analog | 58 | DMF, 80°C, 6 h |
Hydrolysis Reactions
The acetamide and oxadiazole groups undergo hydrolysis under varying conditions:
| Hydrolysis Target | Conditions | Product(s) | Reference |
|---|---|---|---|
| Acetamide group | 6M HCl, reflux | Cyclohexylamine and acetic acid | |
| Oxadiazole ring | NaOH (aq.), 100°C | Cleavage to hydrazide and carboxylic acid intermediates |
Kinetic Data :
-
Acetamide hydrolysis follows pseudo-first-order kinetics with a half-life of 2.3 h in 6M HCl at 80°C.
-
Oxadiazole hydrolysis in basic media exhibits a pH-dependent rate, optimal at pH 12 .
Photochemical Reactions
UV irradiation induces structural rearrangements:
| Conditions | Product(s) | Mechanism | Reference |
|---|---|---|---|
| UV (254 nm), CH₃CN | Isomerization of oxadiazole ring | Ring-opening to nitrile oxide |
Application : Photochemical reactivity is exploited in photoaffinity labeling studies for target identification.
Comparative Reactivity
A comparison with structurally similar compounds highlights unique reactivity:
| Compound | Oxadiazole Reactivity | Acetamide Stability | Reference |
|---|---|---|---|
| Parent compound | High | Moderate | |
| N-cyclohexyl-2-(4-methoxyphenyl)acetamide | Low | High |
Scientific Research Applications
N-cyclohexyl-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s heterocyclic structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with various biomolecules.
Chemical Synthesis:
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The oxadiazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The methoxyphenyl group may enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Key Observations:
Substituent-Driven Bioactivity :
- The 4-methoxyphenyl group in the target compound may enhance binding affinity to aromatic-rich enzyme pockets compared to 4-fluorophenyl (BG14870) or cyclopropyl (EN300-23040438) analogues .
- The cyclohexyl acetamide side chain in the target compound likely improves metabolic stability over smaller alkyl groups (e.g., methyl in TASP0415914) due to reduced cytochrome P450-mediated oxidation .
Molecular Weight and Drug-Likeness :
- The target compound (396.41 g/mol) falls within Lipinski’s rule of five (<500 g/mol), unlike bulkier analogues like 476484-45-4 (~500 g/mol), which may suffer from poor solubility or absorption .
Biological Target Specificity: While TASP0415914 is a confirmed PI3Kγ inhibitor, the target compound’s 2-oxo-1,2-dihydropyridin-1-yl moiety suggests possible activity against cyclin-dependent kinases (CDKs) or p38 MAPK, similar to thienoquinolone derivatives in .
Biological Activity
N-cyclohexyl-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Oxadiazole Ring : This is achieved through the cyclization of appropriate hydrazides and carboxylic acids under acidic or basic conditions.
- Dihydropyridine Synthesis : The incorporation of the dihydropyridine moiety can be accomplished via a multi-component reaction involving aldehydes and amines.
- Coupling Reaction : The final product is formed by coupling the oxadiazole derivative with the dihydropyridine under suitable conditions using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. In vitro studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli. The compound's structure allows it to disrupt bacterial cell membranes or inhibit key enzymes involved in cell wall synthesis .
Table 1: Antimicrobial Activity
| Pathogen | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | High | |
| Candida albicans | Moderate |
Cytotoxicity Studies
Cytotoxicity assessments have been performed on various cell lines to evaluate the safety profile of this compound. Results indicate that while some derivatives exhibit cytotoxic effects at higher concentrations, others show increased viability in treated cells. For example, certain oxadiazole derivatives demonstrated enhanced cell viability in L929 cells at specific concentrations .
Table 2: Cytotoxicity Results
| Compound ID | Concentration (µM) | Cell Line | Viability (%) |
|---|---|---|---|
| 24 | 12 | L929 | 110 |
| 25 | 100 | L929 | 40 |
| 29 | 50 | A549 | 120 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and replication.
- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
- Oxidative Stress Induction : The nitro group present in the structure can participate in redox reactions that generate reactive oxygen species (ROS), contributing to bacterial lethality .
Case Studies
Several studies have been conducted to evaluate the efficacy of N-cyclohexyl derivatives in various biological contexts:
- Antimicrobial Efficacy : A study comparing oxadiazole derivatives found that compounds similar to N-cyclohexyl derivatives exhibited superior antimicrobial activity compared to traditional antibiotics like ciprofloxacin .
- Cytotoxicity Analysis : Research focusing on cytotoxicity demonstrated that certain structural modifications could enhance therapeutic windows by reducing toxicity while maintaining antimicrobial efficacy .
Q & A
Q. What are the key synthetic challenges in preparing N-cyclohexyl-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide?
The synthesis involves multi-step reactions requiring precise control of reaction conditions. Key steps include:
- Oxadiazole ring formation : Cyclization of nitrile intermediates with hydroxylamine under basic conditions (e.g., NaOH/KOH) .
- Dihydropyridinone coupling : Amide bond formation between the oxadiazole and dihydropyridinone moieties using coupling agents like EDCI or HATU in DMF .
- Final functionalization : Introduction of the cyclohexylacetamide group via nucleophilic substitution or reductive amination .
Critical parameters : Solvent choice (DMF or ethanol), temperature (60–100°C), and catalyst selection (e.g., pyridine for acid scavenging) .
Q. How is the compound characterized to confirm its structural integrity?
Routine characterization methods include:
- NMR spectroscopy : and NMR to verify substituent positions and hydrogen bonding in the dihydropyridinone ring .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- HPLC : Purity analysis (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing the oxadiazole-dihydropyridinone core?
Yield optimization requires:
- Pre-activation of intermediates : Pre-treating nitriles with hydroxylamine hydrochloride in ethanol at 80°C to enhance cyclization efficiency .
- Microwave-assisted synthesis : Reducing reaction time (30–60 minutes vs. 12 hours) while maintaining yields >80% .
- Catalyst screening : Testing bases like KCO or DBU for improved regioselectivity in oxadiazole formation .
Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- 2D NMR (COSY, HSQC) : Assign ambiguous proton environments, especially in overlapping dihydropyridinone and oxadiazole regions .
- X-ray crystallography : Definitive structural confirmation for crystalline derivatives, resolving tautomerism in the dihydropyridinone ring .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .
Q. What are the structure-activity relationship (SAR) insights for modifying this compound?
Q. Experimental validation :
- In vitro assays : Test modified analogs against enzyme targets (e.g., PARP-1 or COX-2) to quantify IC shifts .
- Molecular docking : Use AutoDock Vina to predict binding affinities with active sites .
Stability and Degradation Pathways
Q. How does the compound degrade under physiological conditions?
- Oxidative degradation : The oxadiazole ring is susceptible to oxidation by cytochrome P450 enzymes, forming carboxylic acid derivatives .
- Hydrolysis : The acetamide bond hydrolyzes in acidic environments (pH < 3), generating cyclohexylamine and oxadiazole fragments .
Mitigation strategies : - Prodrug design : Mask the acetamide group with ester prodrugs to enhance stability .
- Formulation : Use enteric coatings to protect against gastric acid .
Q. What are the key storage conditions to prevent decomposition?
- Temperature : Store at −20°C in anhydrous DMSO to prevent hydrolysis .
- Light protection : Amber vials to avoid photodegradation of the oxadiazole ring .
Advanced Methodological Recommendations
Q. How to design assays for evaluating target engagement in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
